

A Comparative Analysis of the Metabolic Effects of Pangamic Acid and Gluconic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium pangamate*

Cat. No.: *B10753156*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of metabolic modulators is vast and varied, with compounds ranging from well-characterized endogenous molecules to substances with ill-defined identities and purported benefits. This guide provides a detailed, evidence-based comparison of the metabolic effects of two such compounds: pangamic acid and gluconic acid. While often mentioned in overlapping contexts, their scientific standing, chemical nature, and metabolic impacts differ significantly.

"Pangamic acid," often erroneously referred to as "vitamin B15," is not a scientifically recognized vitamin and lacks a standardized chemical identity. Commercial preparations sold under this name have been shown to be variable mixtures, commonly containing N,N-Dimethylglycine (DMG) and sometimes Diisopropylammonium Dichloroacetate (DIPA), often in combination with calcium gluconate. Due to this ambiguity, this guide will focus on the metabolic effects of its principal purported active components—DMG and Dichloroacetate (DCA, the active moiety of DIPA)—in comparison to the well-defined metabolic intermediate, gluconic acid.

Gluconic acid, a mild organic acid derived from glucose, is a natural constituent of various foods and a product of physiological glucose metabolism. Its metabolic role is primarily linked to the pentose phosphate pathway, a critical route for NADPH and nucleotide precursor synthesis.

This guide aims to provide an objective comparison based on available experimental data, detailing the metabolic pathways influenced by these compounds, presenting quantitative data from relevant studies, and outlining the experimental protocols used to derive these findings.

Comparative Metabolic Effects: A Tabular Summary

Due to the lack of direct comparative studies, the following tables summarize quantitative data from separate investigations into Dimethylglycine (DMG), Dichloroacetate (DCA), and Gluconic Acid. It is crucial to note that experimental conditions, subjects, and methodologies vary between these studies, and therefore, direct comparisons of the absolute values should be made with caution.

Table 1: Effects on Exercise Performance and Related Metabolic Parameters

Parameter	Dimethylglycine (DMG)	Dichloroacetate (DCA)	Gluconic Acid
Blood Lactate	<p>In one study on horses and mules exercising at altitude, DMG supplementation (2.2 g twice daily for 4 days) was associated with a reduction in blood lactate (0.60 ± 0.03 mM vs. 0.74 ± 0.06 mM for placebo) [1]. However, a study on thoroughbred horses undergoing incremental treadmill exercise found no significant effect of DMG (1.2 mg/kg twice daily for 5 days) on blood or muscle lactate concentrations [2][3]. Another study on youth elite basketball players also found no significant effect of DMG (400 mg/kg body weight) on blood lactate after a Wingate test [4].</p>	<p>In developing rats, DCA administration (100 mg/kg) led to a 35% average decrease in brain lactate levels [5]. In cultured astroglia, DCA stimulated lactate oxidation by 36% [6].</p>	<p>Data on the direct effects of gluconic acid supplementation on exercise-induced lactate levels is limited in the available literature.</p>
Oxygen Consumption (VO2)	<p>A study on track and field athletes reported a 27.5% increase in VO2 Max with DMG supplementation [7][8].</p>	<p>DCA shifts metabolism towards oxidative phosphorylation by inhibiting pyruvate</p>	<p>Specific studies on the effect of gluconic acid supplementation on VO2 during exercise are not prevalent in</p>

	<p>However, a double-blind, randomized crossover clinical trial in children with cytochrome c oxidase deficiency found that DMG treatment did not substantially change oxygen consumption (VO₂)[9]. Similarly, a study on thoroughbred horses showed no significant effect of DMG on VO₂ during incremental exercise[2][3].</p>	<p>dehydrogenase kinase, which would theoretically increase oxygen consumption for a given workload. However, direct quantitative data on whole-body or muscle-specific VO₂ changes during exercise following DCA administration is not readily available in the reviewed literature.</p>	<p>the reviewed literature.</p>
Time to Exhaustion	<p>One report mentioned a 23.6% increase in time to exhaustion in athletes taking DMG compared to a placebo group[7][8].</p>	<p>By promoting more efficient aerobic metabolism, DCA could potentially delay the onset of fatigue and increase time to exhaustion, though direct quantitative evidence from athletic performance studies is scarce.</p>	<p>Information on the effect of gluconic acid supplementation on time to exhaustion is not well-documented in the available scientific literature.</p>

Table 2: Effects on Glucose and Lipid Metabolism

Parameter	Dimethylglycine (DMG)	Dichloroacetate (DCA)	Gluconic Acid
Blood Glucose	<p>One study noted that lower circulating levels of DMG were associated with lower insulin sensitivity and higher fasting glucose[10].</p>	<p>In diabetic ob/ob mice, a single dose of DCA lowered plasma glucose levels, and a three-week treatment decreased fructosamine levels[11]. In normal rats, a single dose of DCA decreased plasma glucose levels only in the fasting state[11]. In developing rats, DCA treatment led to higher blood glucose levels, which was attributed to an increased brain glycolytic rate secondary to enhanced pyruvate and lactate metabolism[5].</p>	<p>Gluconic acid is a product of glucose oxidation. Its direct effect on blood glucose levels when administered as a supplement is not extensively studied in the context of metabolic regulation during exercise.</p>
Glucose Utilization	<p>DCA increased glucose utilization rates in all studied brain regions of developing rats by an average of 41%[5]. In cultured astroglia, DCA stimulated glucose oxidation by 34%[6].</p>	<p>Gluconic acid can be phosphorylated to 6-phosphogluconate and enter the pentose phosphate pathway, thus contributing to glucose metabolism. Quantitative flux analysis in <i>Bacillus megaterium</i> showed that glucose</p>	

catabolism occurs through the gluconate pathway, connecting to the pentose phosphate pathway[12][13].

Lipid Metabolism

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for understanding how the presented data were obtained.

Incremental Exercise Test with Blood Lactate Measurement

- Objective: To assess the effect of a supplement on metabolic responses to exercise of increasing intensity.
- Protocol:
 - Subject Preparation: Subjects are typically instructed to arrive at the laboratory in a rested and hydrated state, having abstained from strenuous exercise and caffeine for a specified period (e.g., 24-48 hours). A standardized pre-test meal may be provided[5].
 - Baseline Measurement: A baseline blood sample is collected from a fingertip or earlobe to measure resting blood lactate concentration using a portable lactate analyzer[14][15].
 - Warm-up: The subject performs a light warm-up on a cycle ergometer or treadmill for a defined duration (e.g., 10-15 minutes)[14][16].
 - Incremental Stages: The exercise intensity is increased in stages of a fixed duration (e.g., 3-5 minutes). For cycling, this is achieved by increasing the power output (Watts)[16]. For running, the treadmill speed or incline is increased[17].

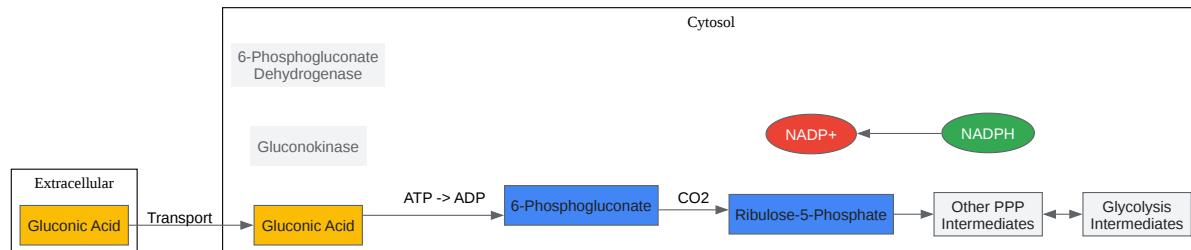
- Data Collection during Exercise: At the end of each stage, heart rate and ratings of perceived exertion (RPE) are recorded. A blood sample is taken in the final 30 seconds of each stage to measure lactate concentration[15][17].
- Test Termination: The test continues until the subject reaches voluntary exhaustion or when a significant and sustained increase in blood lactate is observed[14].
- Data Analysis: Blood lactate concentration is plotted against exercise intensity (work rate or speed) to determine the lactate threshold, the point at which lactate begins to accumulate in the blood.

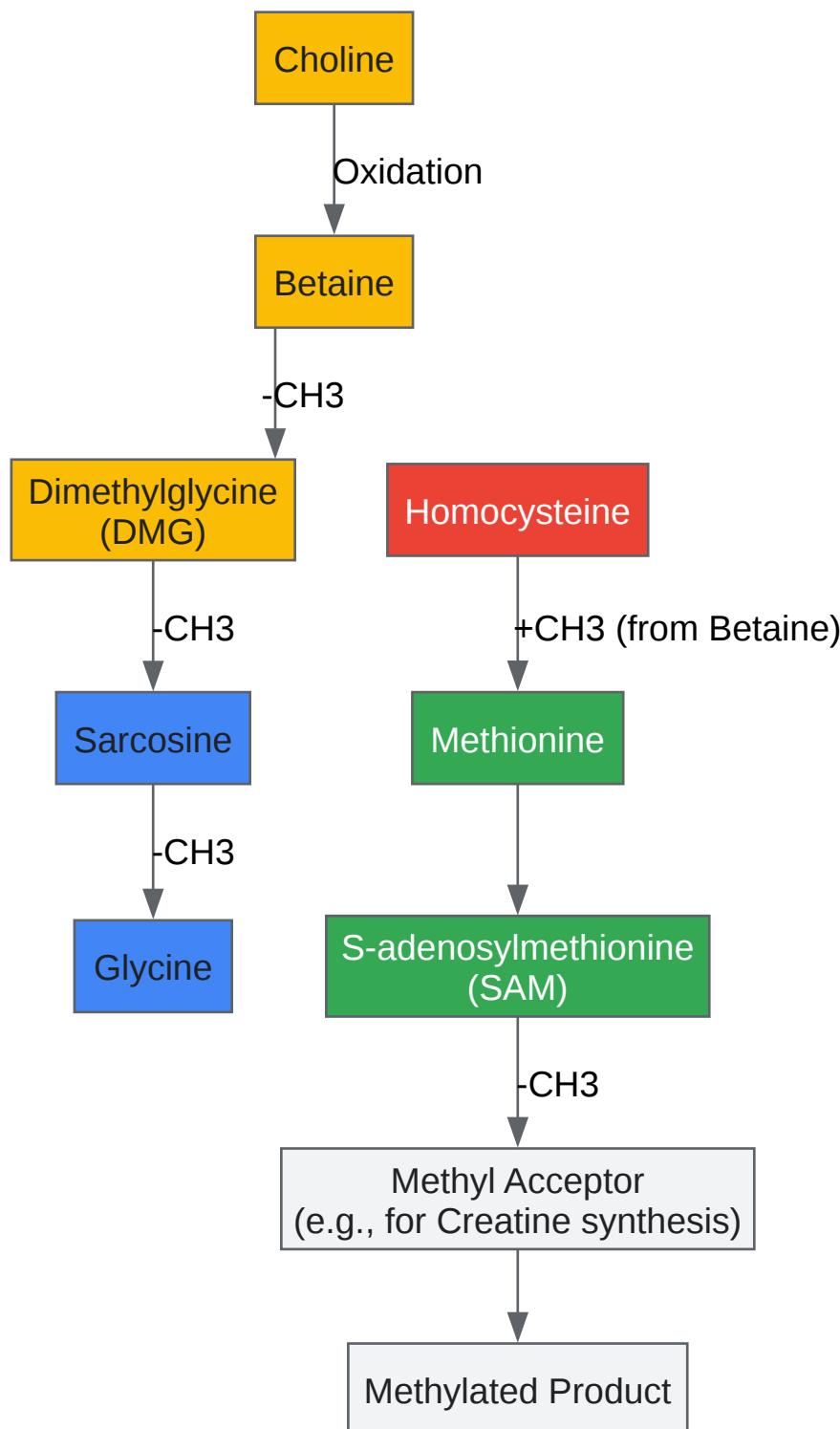
Measurement of Mitochondrial Oxygen Consumption

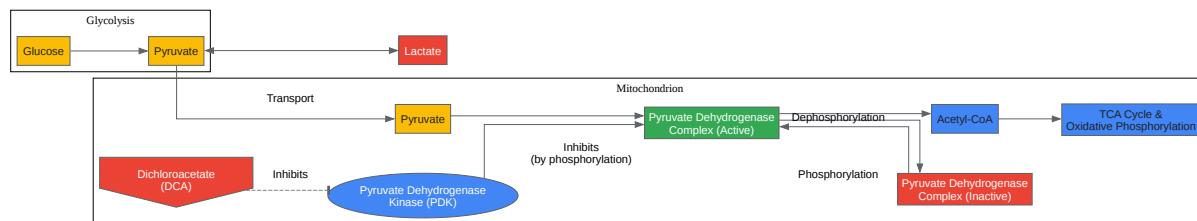
- Objective: To determine the rate of oxygen consumption in isolated mitochondria in response to various substrates and inhibitors.
- Protocol (using a Clark-type oxygen electrode):[18][19]
 - Mitochondrial Isolation: Mitochondria are isolated from tissue samples (e.g., liver, muscle) through a process of homogenization and differential centrifugation in a specific isolation buffer.
 - Respirometry Setup: A Clark-type oxygen electrode is calibrated and placed in a sealed, temperature-controlled chamber containing a respiration buffer.
 - Baseline Measurement: A stable baseline of oxygen concentration in the buffer is established.
 - Addition of Substrates: A specific substrate for the electron transport chain (e.g., glutamate and malate for Complex I, or succinate for Complex II) is added to the chamber.
 - Initiation of Respiration: A known amount of isolated mitochondria is added to the chamber, and the rate of oxygen consumption (State 2 respiration) is recorded.
 - State 3 Respiration: A controlled amount of ADP is added to stimulate ATP synthesis, leading to a rapid increase in oxygen consumption (State 3 respiration).

- State 4 Respiration: Once the added ADP is phosphorylated to ATP, the rate of oxygen consumption decreases to a slower rate (State 4 respiration).
- Uncoupled Respiration: An uncoupling agent (e.g., FCCP) can be added to measure the maximal respiratory capacity, independent of ATP synthesis.
- Data Analysis: The rates of oxygen consumption in different respiratory states are calculated from the slope of the oxygen concentration trace over time.

Assessment of Metabolic Flux through the Pentose Phosphate Pathway (PPP)


- Objective: To quantify the proportion of glucose that is metabolized through the PPP compared to glycolysis.
- Protocol (using ^{13}C -labeled glucose and Mass Spectrometry):[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Cell Culture and Labeling: Cells are cultured in a medium where the standard glucose is replaced with a ^{13}C -labeled glucose isotope (e.g., $[1,2-^{13}\text{C}_2]\text{glucose}$) until an isotopic steady state is reached.
 - Metabolite Extraction: The metabolic activity of the cells is rapidly quenched (e.g., with liquid nitrogen), and intracellular metabolites are extracted using a cold solvent (e.g., 80% methanol).
 - Sample Preparation and Analysis: The extracted metabolites are prepared for analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
 - Mass Isotopomer Distribution Analysis: The mass spectrometer is used to determine the distribution of mass isotopomers for key metabolites in the PPP and glycolysis (e.g., ribose-5-phosphate, lactate).
 - Flux Calculation: The mass isotopomer distribution data, along with measurements of extracellular flux rates (e.g., glucose consumption and lactate production), are used in a computational model to calculate the intracellular metabolic fluxes through the PPP and other related pathways.


Signaling Pathways and Metabolic Mechanisms


The metabolic effects of pangamic acid's components and gluconic acid are mediated through distinct biochemical pathways.

Gluconic Acid and the Pentose Phosphate Pathway

Gluconic acid can be shunted into the pentose phosphate pathway (PPP) following its phosphorylation to 6-phosphogluconate by the enzyme gluconokinase[7]. The PPP is a crucial metabolic pathway that runs parallel to glycolysis and has two main branches: the oxidative and non-oxidative phases[13][23]. The oxidative phase generates NADPH, which is essential for reductive biosynthesis and antioxidant defense, and produces pentose sugars, which are precursors for nucleotide synthesis[13][23]. The non-oxidative phase allows for the interconversion of these pentose sugars back into glycolytic intermediates. By entering the PPP, gluconate can contribute to the cellular pool of NADPH and biosynthetic precursors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gdx.net [gdx.net]
- 2. Effects of N,N-dimethylglycine on cardiorespiratory function and lactate production in thoroughbred horses performing incremental treadmill exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. isca.me [isca.me]
- 5. Dichloroacetate increases glucose use and decreases lactate in developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dichloroacetate effects on glucose and lactate oxidation by neurons and astroglia in vitro and on glucose utilization by brain in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.davincilabs.com [blog.davincilabs.com]
- 8. Dimethylglycine (DMG) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 14. performance multisportaustralia.com.au [performance multisportaustralia.com.au]
- 15. Blood Lactate Measurements and Analysis during Exercise: A Guide for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 17. Solved Dichloroacetate is a chemical that activates the | Chegg.com [chegg.com]
- 18. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of mitochondrial oxygen consumption using a Clark electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. microbenotes.com [microbenotes.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Metabolic Effects of Pangamic Acid and Gluconic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10753156#comparative-metabolic-effects-of-pangamic-acid-and-gluconic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com